(S)-4-(1-Aminoethyl)benzenesulfonic acid
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Overview
Description
(S)-4-(1-Aminoethyl)benzenesulfonic acid is an organic compound with the molecular formula C8H11NO3S It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)benzenesulfonic acid typically involves the sulfonation of benzene followed by the introduction of the aminoethyl group. One common method is the reaction of benzene with concentrated sulfuric acid to form benzenesulfonic acid. This is followed by the reaction with an appropriate aminoethylating agent under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes using advanced reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide or sulfonyl chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, sulfonamides, sulfonyl chlorides, and various substituted benzenesulfonic acid derivatives .
Scientific Research Applications
(S)-4-(1-Aminoethyl)benzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase IX, which is overexpressed in certain cancers.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)benzenesulfonic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, which lacks the aminoethyl group.
4-(2-Aminoethyl)benzenesulfonamide: A similar compound with a sulfonamide group instead of a sulfonic acid group.
Uniqueness
(S)-4-(1-Aminoethyl)benzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound for targeted cancer therapy .
Properties
CAS No. |
1273660-59-5 |
---|---|
InChI Key |
KBJPSBQUTMKBHL-ISZMHOAENA-N |
Origin of Product |
United States |
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